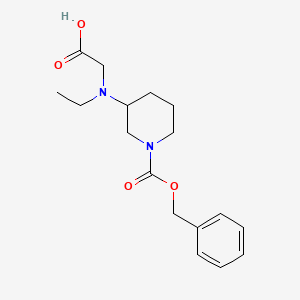

3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester

Description

Chemical Structure: The compound features a piperidine ring substituted at the 3-position with a carboxymethyl-ethyl-amino group and a benzyl ester at the 1-position (Figure 1). Molecular Formula: C₁₇H₂₄N₂O₄. Molecular Weight: 320.39 g/mol . Key Functional Groups:

- Piperidine core.

- Benzyl ester (Cbz protecting group).

- Ethyl-carboxymethyl-amino side chain.

This compound is part of a broader class of piperidine derivatives, often used as intermediates in pharmaceuticals or as ligands in receptor studies. Its structural flexibility allows modifications that influence physicochemical properties and biological activity.

Properties

IUPAC Name |

2-[ethyl-(1-phenylmethoxycarbonylpiperidin-3-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-2-18(12-16(20)21)15-9-6-10-19(11-15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDGEZHFRZOVPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester, a complex organic compound, features a piperidine ring and functional groups that suggest significant potential for biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Carboxymethyl Group : Enhances solubility and potential interactions.

- Benzyl Ester Moiety : May influence bioavailability and pharmacokinetics.

The compound's molecular formula is with a molecular weight of approximately 290.35 g/mol.

Pharmacological Activities

Research indicates that compounds with similar structural features exhibit various biological activities. The potential pharmacological effects of this compound include:

- Antidepressant Activity : The compound may modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation.

- Anti-inflammatory Effects : It may inhibit pathways associated with inflammation, potentially offering therapeutic benefits in conditions like arthritis.

- Antioxidant Properties : The ability to neutralize free radicals could contribute to cellular protection against oxidative stress.

The biological activity of this compound is likely mediated through its interaction with various molecular targets, including:

- Neurotransmitter Receptors : Similar compounds have shown affinity for serotonin and dopamine receptors, suggesting a mechanism for mood modulation.

- Enzymatic Interactions : The presence of both carboxylic acid and amine functionalities allows for enzyme catalysis involving amines, potentially influencing metabolic pathways.

Case Studies

Several studies have explored the biological activity of structurally related compounds. For instance:

- Antidepressant Effects : A study on piperidine derivatives demonstrated that modifications to the piperidine ring can enhance serotonin receptor affinity, indicating potential antidepressant properties .

- Anti-inflammatory Activity : Research on benzyl esters has shown that these compounds can inhibit cyclooxygenase enzymes, which play a key role in inflammation .

- Antioxidant Studies : Compounds with similar structures have been tested for their ability to scavenge free radicals in vitro, showing promising results in protecting cellular components from oxidative damage.

Comparative Analysis

The following table compares this compound with other related compounds regarding their biological activities:

| Compound Name | Structure | Notable Features | Biological Activity |

|---|---|---|---|

| 3-(Aminomethyl)phenylalanine | Structure | Amino acid derivative | Neuroactive properties |

| N-Boc-piperidine | Structure | Protected piperidine | Used in peptide synthesis |

| Benzyl carbamate | Structure | Carbamate derivative | Drug delivery systems |

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly in designing pharmaceuticals that target neurological disorders. The piperidine ring is often found in various pharmacologically active compounds, making it a valuable scaffold for drug discovery.

Case Study: Neurological Agents

Research indicates that derivatives of piperidine can exhibit activity against conditions such as depression and anxiety. For instance, compounds similar to 3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester have been studied for their ability to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine .

Biochemical Applications

In biochemistry, this compound can serve as a building block for synthesizing more complex molecules used in biological assays and studies.

Enzyme Inhibitors

The compound can be modified to create enzyme inhibitors that target specific pathways in metabolic processes. For example, modifications to the carboxymethyl group may enhance binding affinity to certain enzymes involved in metabolic regulation .

Synthetic Intermediate

Due to its functional groups, this compound is a promising intermediate in organic synthesis. It can be utilized to create various derivatives that possess unique biological activities.

Synthesis of Novel Compounds

The benzyl ester group allows for further functionalization through common organic reactions such as hydrolysis or transesterification. This versatility makes it an attractive starting material for synthesizing novel compounds with tailored properties for specific applications .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Development of drugs targeting neurological disorders | Improved treatments for mental health issues |

| Biochemical Research | Synthesis of enzyme inhibitors | Enhanced understanding of metabolic pathways |

| Organic Synthesis | Intermediate for creating novel derivatives | Development of new compounds with unique properties |

Comparison with Similar Compounds

Substituted Piperidine Esters with Varied Side Chains

Key Observations :

Piperidine Derivatives with Aromatic or Halogen Modifications

Key Observations :

Derivatives with Modified Ester Groups

Key Observations :

- Ester Flexibility : Ethyl esters () may improve membrane permeability compared to benzyl esters.

- Solubility : Diethoxy-ethoxy chains () balance hydrophilicity and lipophilicity.

Physicochemical and Functional Comparisons

- Density: Ranges from 1.14 g/cm³ (predicted for amino-propionyl derivatives ) to 1.21 g/cm³ (carboxymethyl-amino-methyl analogues ).

- Boiling Points : Predicted to exceed 450°C for most derivatives due to high molecular weight and polar groups .

- Acid-Base Properties: Carboxymethyl groups confer acidity (pKa ~2.35), while amino side chains (e.g., methylaminomethyl ) act as weak bases.

Preparation Methods

Step 1: Synthesis of N-Benzyl Glycine Ethyl Ester

Benzylamine reacts with 2-halogenated ethyl acetate in acetonitrile under basic conditions (e.g., triethylamine) with quaternary ammonium salt catalysis to form N-benzyl glycine ethyl ester. This step achieves >98% purity when optimized at 25–28°C for 4 hours.

Reaction Scheme:

Step 2: Cyclization to Piperidine Intermediate

N-Benzyl glycine ethyl ester undergoes condensation with 4-halo ethyl butyrate (e.g., 4-chloroethyl butyrate) in solvents like chloroform or toluene. Alkali bases (e.g., potassium carbonate) facilitate cyclization at 48–53°C, yielding a piperidine intermediate with a carboxymethyl side chain.

Key Data:

Stereoselective Synthesis of (S)- and (R)-Enantiomers

The chiral center at the piperidine C3 position necessitates enantioselective methods:

Method A: Chiral Auxiliary Approach

Using (S)- or (R)-proline-derived catalysts during the cyclization step achieves enantiomeric excess (ee) >90%. For example, (S)-3-(carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester is synthesized with 92% ee using a prolinol catalyst.

Method B: Resolution via Diastereomeric Salts

Racemic mixtures are resolved using chiral acids (e.g., tartaric acid). This method yields 45–50% of each enantiomer but requires additional purification steps.

Comparison of Stereoselective Methods:

| Method | ee (%) | Yield (%) | Cost Efficiency |

|---|---|---|---|

| Chiral Catalysis | 90–95 | 70–75 | High |

| Resolution | 99+ | 40–50 | Moderate |

Optimization Strategies for Industrial Scalability

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates but require careful removal due to toxicity. Recent patents highlight isopropanol as a greener alternative for cyclization steps.

Catalysis

Quaternary ammonium salts (e.g., tetrabutylammonium hydrogen sulfate) reduce side reactions during N-alkylation, improving yields from 75% to 93%.

Temperature Control

Exothermic steps (e.g., esterification) are maintained below 30°C to prevent racemization and decomposition.

Analytical Characterization of Intermediates and Final Product

Purity Assessment

Spectroscopic Data Table

| Functional Group | H NMR (δ, ppm) | C NMR (δ, ppm) |

|---|---|---|

| Benzyl ester | 7.21–7.32 (m, 5H) | 135.2, 128.9 |

| Piperidine CH | 3.48 (s, 2H) | 55.0, 46.0 |

| Ethyl-amino | 2.85 (d, 2H) | 31.8, 27.3 |

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidine ring substitution patterns and benzyl ester integrity. For example, coupling with pyrimidine derivatives produces distinct aromatic proton shifts (e.g., M.S.(M+1):345.29 observed in pyrimidine adducts) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular ion peaks and detect impurities. For instance, intermediates like 4-[(5-fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester show M+1 peaks at 345.29 .

- Chromatography : Silica gel chromatography (e.g., DCM/IPA/hexane gradients) to isolate pure fractions and assess purity .

How can researchers address low yields in coupling reactions involving benzyl-4-(aminomethyl)piperidine-1-carboxylate?

Advanced Research Question

Low yields may arise from steric hindrance or competing side reactions. Optimization strategies include:

- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity of amines .

- Catalysis : Use of coupling agents (e.g., HATU or EDCI) to improve reaction efficiency .

- Temperature Control : Prolonged heating (6–7 hours at 100°C) ensures complete conversion, as seen in pyrimidine coupling reactions .

- Purification : Gradient chromatography (e.g., 10:1 DCM/IPA) to recover unreacted starting materials and reduce losses .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate energy barriers for nucleophilic attack at the carboxymethyl group or piperidine nitrogen. This helps identify reactive sites and predict regioselectivity .

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMF vs. IPA) on reaction kinetics, as solvent polarity influences transition-state stabilization .

- Docking Studies : If targeting biological activity, assess interactions with enzymes (e.g., proteases) using software like AutoDock .

How should researchers resolve discrepancies in NMR data for synthetic intermediates?

Advanced Research Question

Conflicting NMR signals may arise from diastereomers or residual solvents. Solutions include:

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign stereochemistry. For example, NOESY can confirm spatial proximity of substituents on the piperidine ring .

- Deuterated Solvent Exchange : Replace DMF-d₇ with DMSO-d₆ to eliminate solvent interference .

- Repetition Under Controlled Conditions : Ensure anhydrous reagents and inert atmospheres to prevent byproduct formation .

What safety considerations are critical when handling this compound in laboratory settings?

Basic Research Question

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., SOCl₂) .

- Personal Protective Equipment (PPE) : Nitrile gloves and chemical-resistant aprons to prevent skin contact .

- Waste Disposal : Segregate halogenated byproducts (e.g., brominated derivatives) for specialized waste treatment .

How can researchers design derivatives of this compound to enhance its stability under physiological conditions?

Advanced Research Question

- Ester-to-Amide Conversion : Replace the benzyl ester with tert-butyl carbamate (Boc) groups to reduce hydrolysis rates .

- PEGylation : Introduce polyethylene glycol (PEG) chains at the carboxymethyl group to improve aqueous solubility .

- Prodrug Strategies : Mask reactive amines with pH-sensitive protecting groups (e.g., acetyl) for targeted release .

What are the limitations of current synthetic methodologies for this compound, and how might they be overcome?

Advanced Research Question

- Limitation : Low regioselectivity in piperidine functionalization.

Solution : Use directing groups (e.g., boronic esters) to control substitution patterns . - Limitation : Scalability of chromatography-based purification.

Solution : Transition to continuous flow reactors for automated, high-throughput synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.